molecular formula C7H7BCl2O2 B1418389 3,5-Dichloro-2-methylphenylboronic acid CAS No. 957120-97-7

3,5-Dichloro-2-methylphenylboronic acid

Cat. No. B1418389
M. Wt: 204.85 g/mol
InChI Key: SHLANOIYUAXDGG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O2 . It has an average mass of 204.846 Da and a monoisotopic mass of 203.991623 Da .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-methylphenylboronic acid consists of a phenyl ring substituted with two chlorine atoms, one boronic acid group, and one methyl group .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-methylphenylboronic acid has a molecular weight of 204.85 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

1. Synthesis of Aryltellurium Compounds

Clark et al. (2002) demonstrated the synthesis of various aryltellurium compounds from arylboronic acids, including 3,5-Dichloro-2-methylphenylboronic acid. This process involves treating arylboronic acids with tellurium tetrachloride to generate substituted aryltellurium trichlorides, which are then reduced to diaryl ditellurides (Clark, Nair, Fronczek, & Junk, 2002).

2. Suzuki Cross-Coupling Reactions

Ikram et al. (2015) explored the Suzuki cross-coupling reaction, a method involving the reaction of various arylboronic acids with dibromo-hexylthiophene to synthesize thiophene derivatives. This study highlighted the significant electronic effects of different substituents on arylboronic acids, including 3,5-Dichloro-2-methylphenylboronic acid, on the properties of the new products (Ikram et al., 2015).

3. Palladium Dichloride Complexes in Aqueous Cross-Coupling

Nájera et al. (2004) reported the use of palladium dichloride complexes in various types of cross-coupling reactions in water, including the Suzuki-Miyaura reaction of arylboronic acids. This study included a mention of 3,5-Dichloro-2-methylphenylboronic acid (Nájera, Gil-Moltó, & Karlström, 2004).

4. Catalyst for Direct Amide Condensation

Ishihara et al. (2001) synthesized 3,5-Bis(perfluorodecyl)phenylboronic acid, a compound related to 3,5-Dichloro-2-methylphenylboronic acid, and demonstrated its use as a catalyst for direct amide condensation reactions (Ishihara, Kondo, & Yamamoto, 2001).

5. Enantioselective Recognition of Amines

Ghosn and Wolf (2011) developed 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene using 4-methoxy-2-methylphenylboronic acid, a compound structurally related to 3,5-Dichloro-2-methylphenylboronic acid. This compound was used as a sensor for the detection of chiral amines (Ghosn & Wolf, 2011).

Safety And Hazards

In case of skin contact with 3,5-Dichloro-2-methylphenylboronic acid, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought .

properties

IUPAC Name

(3,5-dichloro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLANOIYUAXDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656925
Record name (3,5-Dichloro-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-methylphenylboronic acid

CAS RN

957120-97-7
Record name B-(3,5-Dichloro-2-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichloro-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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